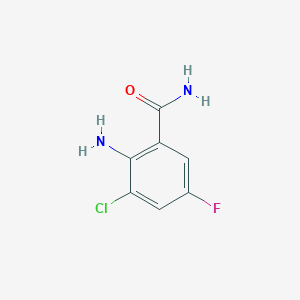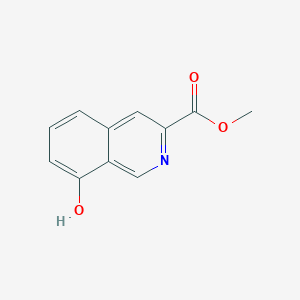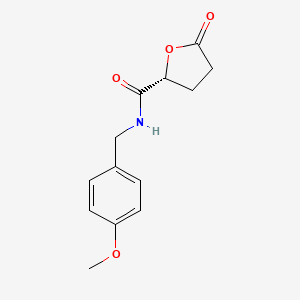
(R)-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydrofuran ring, a methoxybenzyl group, and a carboxamide functional group, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced using reagents such as 4-methoxybenzyl chloride or 4-methoxybenzyl bromide.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions involving suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for ®-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as cerium (IV) ammonium nitrate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The methoxybenzyl group can be substituted under specific conditions using reagents like trifluoromethanesulfonic acid.
Common Reagents and Conditions
Oxidation: Cerium (IV) ammonium nitrate in aqueous acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethanesulfonic acid in dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
®-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide has several scientific research applications, including:
作用機序
The mechanism of action of ®-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The methoxybenzyl group may play a role in modulating the compound’s biological activity by interacting with cellular receptors or enzymes. The tetrahydrofuran ring and carboxamide group may also contribute to the compound’s overall pharmacological profile .
類似化合物との比較
Similar Compounds
N-Benzyl-5-oxotetrahydrofuran-2-carboxamide: Lacks the methoxy group, which may affect its biological activity.
N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
®-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide is unique due to the presence of the methoxybenzyl group, which may enhance its biological activity and chemical reactivity compared to similar compounds. The combination of the tetrahydrofuran ring and carboxamide group also contributes to its distinct properties .
特性
分子式 |
C13H15NO4 |
|---|---|
分子量 |
249.26 g/mol |
IUPAC名 |
(2R)-N-[(4-methoxyphenyl)methyl]-5-oxooxolane-2-carboxamide |
InChI |
InChI=1S/C13H15NO4/c1-17-10-4-2-9(3-5-10)8-14-13(16)11-6-7-12(15)18-11/h2-5,11H,6-8H2,1H3,(H,14,16)/t11-/m1/s1 |
InChIキー |
MVGGHUWSNJKACX-LLVKDONJSA-N |
異性体SMILES |
COC1=CC=C(C=C1)CNC(=O)[C@H]2CCC(=O)O2 |
正規SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


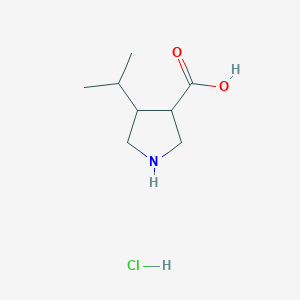

![3'-Bromo-4'-chloro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13646104.png)
![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide](/img/structure/B13646110.png)
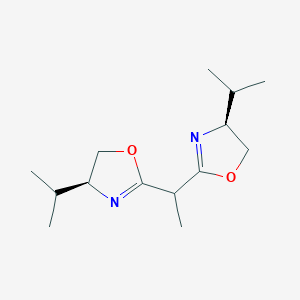
![7-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13646123.png)
![(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B13646127.png)
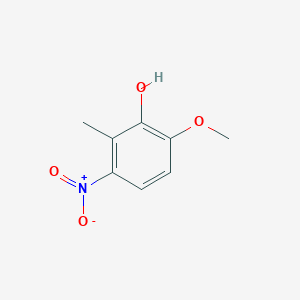
![7,7-dimethyl-1H,4H,5H,6H,7H,8H-imidazo[4,5-c]azepin-4-one](/img/structure/B13646141.png)

